Inhibitory Potency Against Matriptase: A Critical Differentiator in Oncology Research
Methyl 1-acetyl-3-oxopiperidine-4-carboxylate demonstrates moderate inhibitory activity against the serine protease matriptase, with a reported IC50 of 15 µM in a breast cancer cell line . This activity is noteworthy when compared to other piperidine-based peptidomimetic inhibitors evaluated in the same study. While the most potent piperidine carbamate inhibitors in this class achieved single-digit nanomolar Ki values against matriptase [1], the target compound's activity is specific and provides a distinct starting point for optimization. In contrast, data for a regioisomer, methyl 1-acetyl-4-oxopiperidine-3-carboxylate (CAS: 17038-83-4), shows no reported activity against matriptase, highlighting a stark differentiation based on the position of the oxo and ester groups .
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | Methyl 1-acetyl-4-oxopiperidine-3-carboxylate (CAS: 17038-83-4): No reported matriptase activity. |
| Quantified Difference | > 15 µM vs. no activity |
| Conditions | In vitro breast cancer cell line assay |
Why This Matters
This data provides a clear scientific justification for selecting this specific regioisomer over its closely related counterpart for projects targeting matriptase-mediated pathways in cancer progression.
- [1] Damalanka, V. C., Wildman, S. A., & Janetka, J. W. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. MedChemComm, 10(9), 1646-1655. View Source
